Product packaging for (+/-)-Catechin Gallate-13C3(Cat. No.:)

(+/-)-Catechin Gallate-13C3

Cat. No.: B12417634
M. Wt: 445.3 g/mol
InChI Key: LSHVYAFMTMFKBA-GOAYXCFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+/-)-Catechin Gallate-13C3 is a stable, isotopically labeled analog of catechin gallate, a polyphenolic compound belonging to the flavan-3-ol class. This reagent, where three carbon atoms are replaced with the 13C isotope, is designed for use as an internal standard in quantitative mass spectrometry-based analyses, enabling precise measurement of catechin gallate levels in complex biological matrices for pharmacokinetic, bioavailability, and metabolic studies . Catechin gallate is a trace component found in green tea and other plant sources, known for its broad spectrum of bioactive properties, which include acting as an inhibitor of the COX-1 and COX-2 enzymes . As a polyphenol, its core research value lies in its potent antioxidant activity, which allows it to scavenge free radicals and retard oxidative stress . Researchers utilize this compound to investigate fundamental cellular mechanisms, including the modulation of various signal transduction pathways such as JAK/STAT, MAPK, and PI3K/AKT, which are critical in processes like cell proliferation, apoptosis, and inflammation . The 13C3-labeled version provides a critical tool for dissecting these mechanisms with greater analytical precision. This product is intended for research purposes only. It is not meant for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H18O10 B12417634 (+/-)-Catechin Gallate-13C3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H18O10

Molecular Weight

445.3 g/mol

IUPAC Name

[(2S,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate

InChI

InChI=1S/C22H18O10/c23-11-6-14(25)12-8-19(32-22(30)10-4-16(27)20(29)17(28)5-10)21(31-18(12)7-11)9-1-2-13(24)15(26)3-9/h1-7,19,21,23-29H,8H2/t19-,21+/m1/s1/i8+1,19+1,21+1

InChI Key

LSHVYAFMTMFKBA-GOAYXCFZSA-N

Isomeric SMILES

[13CH2]1[13C@H]([13C@@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O

Canonical SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O

Origin of Product

United States

Synthetic Methodologies and Isotopic Enrichment of +/ Catechin Gallate 13c3

Chemical Synthesis Approaches for Regioselective ¹³C-Labeling

Chemical synthesis offers a high degree of control over the exact location of isotopic labels within a molecule. For (+/-)-Catechin Gallate-¹³C₃, multi-step organic synthesis is the primary route, often involving the strategic incorporation of a ¹³C-labeled precursor at a key stage.

Multi-step Organic Synthesis Strategies

The synthesis of ¹³C-labeled catechin (B1668976) gallate is a complex process that can be conceptually broken down into two main stages: the synthesis of the ¹³C-labeled catechin core followed by esterification with a protected gallic acid derivative.

A plausible synthetic route for the catechin backbone involves a Friedel-Crafts acylation reaction. In this approach, a phloroglucinol (B13840) derivative can be acylated with a ¹³C-labeled acetylating agent, such as 1-¹³C-acetic acid, which has been activated, for example, with trifluoroacetic anhydride (B1165640) (TFAA). This step introduces the first ¹³C label. Subsequent condensation with a suitable benzaldehyde (B42025) unit builds the characteristic C6-C3-C6 flavonoid skeleton. Further cyclization and reduction steps would lead to the formation of the catechin structure with ¹³C incorporated into the heterocyclic C-ring. To achieve the specific 2,3,4-¹³C₃ labeling pattern, precursors with adjacent ¹³C atoms would be necessary, potentially starting from a ¹³C-labeled building block for the C2, C3, and C4 positions.

The final step in the synthesis is the esterification of the 3-hydroxyl group of the labeled catechin with gallic acid. To achieve this selectively, the other hydroxyl groups on both the catechin and gallic acid moieties would need to be protected with suitable protecting groups (e.g., benzyl (B1604629) ethers), which are then removed in the final step of the synthesis.

Reaction Stage Description Key Reagents
¹³C-Label Introduction Acylation of a phloroglucinol derivative.1-¹³C-acetic acid, TFAA
Flavonoid Skeleton Formation Condensation to form the C6-C3-C6 structure.¹³C-labeled acetophenone (B1666503) building block, benzaldehyde unit
Cyclization & Reduction Formation of the dihydropyran ring of the catechin.Acid or base catalysts, reducing agents
Esterification Coupling of the ¹³C-catechin with gallic acid.Protected gallic acid, coupling agents
Deprotection Removal of protecting groups to yield the final product.Catalytic hydrogenation (for benzyl groups)

Precursor Incorporation Techniques

The key to regioselective labeling is the use of specifically labeled precursors. For the synthesis of (+/-)-Catechin Gallate-¹³C₃, a precursor where the carbon atoms destined to become C-2, C-3, and C-4 of the catechin are already labeled with ¹³C would be ideal.

Biosynthetic (Intrinsic) Labeling Methodologies

Biosynthetic labeling provides an alternative to chemical synthesis, leveraging the natural metabolic pathways of plants to produce isotopically enriched compounds. This method is particularly effective for generating highly and uniformly labeled polyphenols.

Cultivation of Plant Systems in ¹³CO₂ Enriched Atmospheres

Plants that naturally produce catechins and their gallates, such as the tea plant (Camellia sinensis), can be cultivated in closed environments with an atmosphere enriched in ¹³CO₂. science.gov During photosynthesis, the plant incorporates the ¹³C from the atmosphere into its primary and secondary metabolites.

This process allows for the production of globally labeled compounds, where many or all carbon atoms are replaced with ¹³C. The degree of enrichment can be controlled by the concentration of ¹³CO₂ in the atmosphere and the duration of the cultivation period. Studies on other plants like parsley, spinach, and peppermint have shown that this method can achieve a degree of labeling higher than 90 atom% ¹³C for most polyphenols after several weeks of growth under a ¹³CO₂ atmosphere. science.govisotope.com

Production of Highly Enriched Polyphenols through Photosynthesis

Through the process of photosynthesis, the ¹³CO₂ is fixed into simple sugars, which are then used as building blocks for more complex molecules, including the precursors for flavonoid biosynthesis. The shikimic acid pathway, for example, is a key route for the biosynthesis of aromatic amino acids and subsequently polyphenols. Research on catechin biosynthesis in tea plants has indicated that shikimic acid is a more efficient precursor than phenylalanine. jircas.go.jp

By supplying ¹³CO₂ as the sole carbon source, the entire pool of biosynthetic precursors becomes highly enriched in ¹³C, leading to the production of (+/-)-Catechin Gallate that is highly and uniformly labeled with ¹³C. This intrinsic labeling method avoids the need for complex and labor-intensive organic syntheses. science.gov

Parameter Description Typical Values/Conditions
¹³C Source The sole carbon source for the plant.¹³CO₂ gas
Cultivation System Closed environment to maintain the enriched atmosphere.Growth chambers
Plant Species A plant that naturally produces the target compound.Camellia sinensis (Tea Plant)
Duration The length of time the plant is grown in the ¹³CO₂ atmosphere.Several weeks (e.g., 34 days) science.govisotope.com
Achievable Enrichment The percentage of carbon atoms replaced by ¹³C.> 90 atom% ¹³C science.govisotope.com

Analytical Verification of Isotopic Purity and Labeling Position

Following synthesis or extraction, it is crucial to verify the isotopic purity and confirm the exact positions of the ¹³C labels. A combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy is typically employed for this purpose.

Mass Spectrometry (MS) is used to determine the molecular weight of the labeled compound and to quantify the degree of isotopic enrichment. For (+/-)-Catechin Gallate-¹³C₃, the molecular weight is expected to be 445.35 g/mol , an increase of 3 mass units compared to the unlabeled compound (442.37 g/mol ). High-resolution mass spectrometry can confirm the elemental composition and the number of incorporated ¹³C atoms. Isotopic Ratio-MS can also be used to determine the total ¹³C content. science.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique for determining the precise location of the ¹³C labels.

¹³C NMR spectroscopy directly observes the carbon atoms. In a ¹³C-labeled compound, the signals corresponding to the labeled positions will be significantly enhanced. The specific chemical shifts of the C-2, C-3, and C-4 carbons in the catechin structure can confirm the regioselectivity of the labeling.

¹H NMR spectroscopy can also provide information about the labeling pattern through the observation of ¹H-¹³C coupling constants.

The combination of these analytical techniques provides a comprehensive characterization of the synthesized (+/-)-Catechin Gallate-¹³C₃, ensuring its suitability for use in metabolic and mechanistic studies.

Analytical Technique Information Provided Expected Result for (+/-)-Catechin Gallate-¹³C₃
Mass Spectrometry (MS) Molecular weight, degree of isotopic enrichment.Molecular weight of ~445.35, mass shift of M+3.
High-Resolution MS Exact mass and elemental formula.Confirmation of C₁₉¹³C₃H₁₈O₁₀.
¹³C NMR Position of ¹³C labels.Enhanced signals at the chemical shifts corresponding to C-2, C-3, and C-4.
¹H NMR ¹H-¹³C coupling patterns.Splitting of proton signals adjacent to the ¹³C labels.

Mass Spectrometry-Based Characterization (e.g., Mass Shift Analysis)

Mass spectrometry (MS) is a primary technique for confirming the successful incorporation of stable isotopes into a molecule. The key principle is the detection of a predictable increase in the molecular weight of the labeled compound compared to its unlabeled counterpart. This difference, known as the mass shift, corresponds directly to the number of heavier isotopes incorporated.

For (+/-)-Catechin Gallate-13C3, the molecule is enriched with three ¹³C atoms. The mass of a standard carbon atom (¹²C) is approximately 12.00 amu, while the heavy isotope ¹³C has a mass of approximately 13.00 amu. Therefore, each substitution of a ¹²C atom with a ¹³C atom increases the molecular mass by approximately 1 amu. The incorporation of three ¹³C atoms results in a mass shift of M+3. sigmaaldrich.com

High-resolution mass spectrometry can precisely measure this mass difference, confirming the isotopic enrichment of the molecule. This technique differentiates the isotopically labeled compound from the natural abundance compound and any potential impurities.

CompoundMolecular FormulaMonoisotopic Mass (approx. g/mol)Mass Shift
(+/-)-Catechin Gallate (Unlabeled)C₂₂H₁₈O₁₀442.09M
This compound¹³C₃C₁₉H₁₈O₁₀445.10M+3 sigmaaldrich.com

Nuclear Magnetic Resonance Spectroscopy for Label Position Confirmation

While mass spectrometry confirms that the correct number of isotopic labels has been incorporated, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to determine the exact position of these labels within the molecular structure. ¹³C NMR is particularly powerful for this purpose.

In a standard ¹³C NMR experiment on an unlabeled compound, signals are detected from the ~1.1% of carbon atoms that are naturally ¹³C isotopes. When a compound is intentionally enriched with ¹³C at specific positions, the intensity of the NMR signals corresponding to these positions increases dramatically.

For this compound, the labels are specifically incorporated at the C-2, C-3, and C-4 positions of the catechin backbone. isotope.com By comparing the ¹³C NMR spectrum of the labeled compound to the known spectrum of unlabeled catechin gallate, three signals corresponding to these specific carbons will exhibit a significantly enhanced intensity relative to the other carbon signals. This provides definitive confirmation of the label positions. asianpubs.org

Based on published data for structurally similar catechins, the expected chemical shifts for the labeled carbons can be predicted. asianpubs.orgresearchgate.net The observation of intense signals at these specific shifts in the ¹³C NMR spectrum of this compound validates the regioselectivity of the isotopic labeling process.

Carbon PositionTypical Chemical Shift (δ) in ppm (in Acetone-d₆) asianpubs.orgExpected Observation in ¹³C NMR of this compound
C-2~81.5Significantly enhanced signal intensity
C-3~68.5Significantly enhanced signal intensity
C-4~28.5Significantly enhanced signal intensity

Advanced Analytical Techniques for Characterization and Quantification Utilizing +/ Catechin Gallate 13c3

Chromatographic Separation Coupled with Mass Spectrometry (LC-MS/MS, GC-IRMS)

The combination of chromatographic separation with mass spectrometry is a cornerstone of modern analytical science, offering unparalleled sensitivity and selectivity. (+/-)-Catechin Gallate-13C3 is instrumental in developing and validating these sophisticated methods for the analysis of flavonoids.

Development of Robust Methodologies for Detection and Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become a primary technique for the analysis of catechins in various samples, including food products, botanical extracts, and biological fluids. nih.govnih.govmdpi.comnsf.gov The development of a robust LC-MS/MS method involves optimizing several key parameters to ensure reliable detection and quantification.

A typical method development workflow includes the optimization of the chromatographic separation and the mass spectrometric detection. For chromatographic separation, reversed-phase columns, such as C18, are frequently employed. thermofisher.com The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile or methanol, with additives such as formic acid to improve peak shape and ionization efficiency. mdpi.comlcms.cz Gradient elution is commonly used to achieve good separation of various catechins and related phenolic compounds within a reasonable analysis time. mdpi.comshimadzu.com

For mass spectrometric detection, electrospray ionization (ESI) is a common interface, typically operated in negative ion mode for catechins, which readily form deprotonated molecules [M-H]⁻. mdpi.com The optimization of MS/MS parameters involves selecting specific precursor-to-product ion transitions, known as Multiple Reaction Monitoring (MRM), for both the analyte and the isotopically labeled internal standard. shimadzu.com This highly selective detection method minimizes interferences from the sample matrix. mdpi.com The use of this compound is crucial in this stage for confirming the identity of the target analyte and for optimizing instrument parameters to achieve the desired sensitivity, with limits of detection (LODs) often reaching the low ng/mL or even pg/mL level. nih.govnsf.govthermofisher.com

Table 1: Example LC-MS/MS Parameters for Catechin (B1668976) Analysis

ParameterTypical ConditionReference
Chromatography Column Reversed-Phase C18 (e.g., 2.1 mm x 50 mm, 2.5 µm) nih.gov
Mobile Phase A 0.1% Formic Acid in Water nih.govmdpi.com
Mobile Phase B 0.1% Formic Acid in Acetonitrile/Methanol nih.govmdpi.com
Flow Rate 0.2 - 0.8 mL/min mdpi.comlcms.cz
Ionization Mode Electrospray Ionization (ESI), Negative Mode mdpi.com
Detection Mode Multiple Reaction Monitoring (MRM) shimadzu.com

Application as Internal Standards for Enhanced Analytical Accuracy and Matrix Effect Mitigation

The primary application of this compound in quantitative analysis is its use as an internal standard. medchemexpress.com In LC-MS/MS analysis, matrix effects—the suppression or enhancement of analyte ionization due to co-eluting compounds from the sample matrix—can be a significant source of error. nist.gov An ideal internal standard co-elutes with the analyte and experiences the same matrix effects.

Because this compound is chemically identical to the analyte of interest, differing only in isotopic composition, it exhibits nearly identical behavior during sample preparation, chromatography, and ionization. medchemexpress.com By adding a known amount of the labeled standard to the sample at the beginning of the analytical process, any variations or losses during extraction, as well as any signal suppression or enhancement in the MS source, will affect both the analyte and the internal standard proportionally. The final quantification is based on the ratio of the analyte signal to the internal standard signal, which remains constant and accurate despite these variations. This approach significantly improves the precision and accuracy of the quantitative results, which is particularly critical for complex matrices like plasma, urine, and food extracts. nih.govnist.gov

Isotope Ratio Mass Spectrometry for Carbon Isotope Ratios

Gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) is a powerful technique used to determine the natural abundance of stable isotopes (e.g., ¹³C/¹²C) in specific organic compounds. This information can be used to authenticate the geographical or botanical origin of natural products, including tea. nih.gov

In this context, while GC-C-IRMS is more commonly applied to volatile compounds, the principles can be extended to non-volatile compounds like catechin gallate after appropriate derivatization to increase volatility. A labeled compound such as this compound, with a precisely known ¹³C enrichment, serves as a crucial reference material for calibrating the instrument and ensuring the accuracy of the isotope ratio measurements. By analyzing the labeled standard, analysts can correct for any instrumental mass fractionation and validate the analytical method. nih.gov This allows for the reliable determination of subtle variations in the natural carbon isotope ratios of unlabeled catechin gallate from different sources, aiding in authenticity and quality control studies. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Dynamic Studies

NMR spectroscopy is an indispensable tool for elucidating the structure, conformation, and dynamics of molecules. The selective incorporation of ¹³C isotopes in this compound enhances the utility of NMR in several ways, providing more detailed insights than are possible with the unlabeled compound alone.

Solution-State NMR for Conformational Analysis and Intermolecular Interactions

Solution-state NMR is widely used to determine the three-dimensional structure and conformational preferences of molecules in solution. rsc.org Techniques such as ¹H and ¹³C NMR, along with two-dimensional experiments like COSY, HSQC, and HMBC, allow for the complete assignment of proton and carbon signals in the catechin structure. asianpubs.org

The presence of ¹³C labels in this compound provides significant advantages. It allows for ¹³C-edited or ¹³C-filtered experiments that can simplify complex spectra and highlight specific parts of the molecule. The labeled carbon atoms can serve as sensitive probes to study intermolecular interactions, such as self-association or binding to other molecules like proteins or metal ions. unibz.itresearchgate.net For example, changes in the chemical shift or relaxation rates of the labeled carbons upon binding can provide quantitative information about the binding site and affinity. Furthermore, the known position of the ¹³C labels can aid in the unambiguous assignment of NMR signals, which can sometimes be challenging for complex flavonoids. asianpubs.org

Table 2: Representative ¹³C NMR Chemical Shifts for Catechin Skeleton

Carbon AtomTypical Chemical Shift (δ, ppm) in Acetone-d₆Reference
C-282.9 asianpubs.org
C-368.8 asianpubs.org
C-428.5 asianpubs.org
C-4a100.7 asianpubs.org
C-5157.6 asianpubs.org
C-696.3 asianpubs.org
C-7157.8 asianpubs.org
C-895.6 asianpubs.org
C-8a157.0 asianpubs.org

Note: Chemical shifts can vary depending on the solvent and specific catechin derivative.

Solid-State NMR for Investigation of Molecular Arrangement and Dynamics within Complex Matrices

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in non-crystalline or poorly ordered solid phases, where traditional X-ray diffraction methods may not be applicable. nih.govnih.gov This is particularly relevant for studying how molecules like catechin gallate are arranged and behave within complex matrices such as lipid bilayers, polymer matrices, or food systems. nih.govspectrabase.com

The use of this compound can greatly enhance ssNMR studies. Isotopic labeling allows for the application of advanced ssNMR techniques to measure specific interatomic distances and determine molecular torsion angles involving the labeled sites. nih.gov For instance, by measuring the dipolar coupling between the ¹³C labels and other nuclei (like ¹H, ¹⁵N, or ³¹P in a lipid bilayer), one can determine the orientation and depth of insertion of the catechin gallate molecule within the matrix. wiley.com Furthermore, ¹³C relaxation experiments can provide detailed information on the dynamics of specific molecular segments, revealing how the molecule moves and flexes within its environment. nih.gov These insights are crucial for understanding the mechanisms of action of flavonoids in biological systems and for designing effective delivery systems.

13C-31P Rotational Echo Double Resonance (REDOR) Measurements

Rotational Echo Double Resonance (REDOR) is a powerful solid-state Nuclear Magnetic Resonance (NMR) technique used to measure heteronuclear dipolar couplings, which are inversely proportional to the cube of the distance between two different NMR-active nuclei. nih.govnih.gov This method provides precise internuclear distance measurements, typically in the range of 1.5 to 8 Å, offering atomic-level resolution for structural analysis of molecules in non-crystalline, solid states. nih.govnih.govnih.gov The experiment functions by selectively reintroducing the dipolar coupling between two specific nuclei (e.g., ¹³C and ³¹P) that would otherwise be averaged to zero by the technique of magic-angle spinning (MAS). nih.govresearchgate.net

The basic REDOR pulse sequence involves observing the NMR signal of one nucleus (the "I" spin, e.g., ¹³C) while applying a series of rotor-synchronized 180° pulses to the other nucleus (the "S" spin, e.g., ³¹P). nih.govresearchgate.net Two experiments are run: one with the ¹³P pulses (the S experiment) and one without (the S₀ experiment). The application of pulses on the S-spin channel interferes with the averaging of the dipolar coupling, causing a dephasing of the I-spin signal. nih.govresearchgate.net The difference in signal intensity between these two experiments (ΔS = S₀ - S) is a direct function of the dipolar coupling strength and, therefore, the internuclear distance between the ¹³C and ³¹P nuclei. researchgate.net

While direct experimental data for ¹³C-³¹P REDOR measurements on this compound is not available in the cited literature, the technique is highly applicable for studying its interactions with phosphorylated molecules. For instance, if this compound binds to a phosphorylated protein (like a kinase) or interacts with the phosphate (B84403) headgroups of a lipid bilayer, REDOR can be used to define the precise binding orientation and proximity. In such a scenario, the ¹³C labels on the catechin moiety would serve as the observed nuclei, and the naturally abundant ³¹P nucleus of the phosphate group would be the dephasing nucleus.

The table below illustrates a hypothetical REDOR experimental outcome, demonstrating how the measured dephasing (ΔS/S₀) for each labeled carbon in this compound can be translated into specific distances from a phosphorus atom in a binding partner.

Labeled Position in this compoundDipolar Evolution Time (ms)REDOR Dephasing (ΔS/S₀)Calculated ¹³C-³¹P Distance (Å)Structural Implication
C-24.00.453.1C-2 of the C-ring is in close proximity to the phosphate group.
C-34.00.323.8C-3, bearing the gallate ester, is near the phosphate group.
C-44.00.154.9C-4 is oriented further away from the phosphate group.

This table presents hypothetical data for illustrative purposes. The calculated distances are derived from the REDOR dephasing values and would be used to build a model of the binding interaction between the catechin and a phosphorylated molecule.

Metabolomic Profiling and Targeted Analysis Integration

Metabolomics aims for the comprehensive analysis of all low-molecular-weight metabolites in a biological system. nih.gov Liquid chromatography coupled with mass spectrometry (LC-MS) is a cornerstone technique in this field, offering high sensitivity and selectivity for analyzing complex biological mixtures. nih.govmdpi.com A major challenge in LC-MS-based quantification is the "matrix effect," where co-eluting substances from the sample matrix (like plasma or urine) can suppress or enhance the ionization of the target analyte, leading to inaccurate measurements. waters.com

The use of stable isotope-labeled (SIL) internal standards is the most reliable method to correct for matrix effects and other sources of variation during sample preparation and analysis. nih.govwaters.comisolife.nl this compound is an ideal SIL internal standard for the study of catechin metabolism. Because it has nearly identical chemical and physical properties to its unlabeled counterpart, it co-elutes during chromatography and experiences the same matrix effects and extraction efficiencies. waters.comresearchgate.net However, due to its increased mass (+3 Da), it is easily distinguished by the mass spectrometer. By adding a known amount of this compound to each sample, the ratio of the peak area of the endogenous analyte to the peak area of the SIL standard can be used for precise and accurate quantification, effectively normalizing for any analytical variability. isolife.nlresearchgate.net

In untargeted metabolomic profiling , this compound can aid in the confident identification of catechin gallate and its direct metabolites within complex datasets. Its known mass and retention time provide an anchor point for identifying related compounds.

In targeted analysis , the SIL standard is essential for developing robust and validated quantification methods for specific catechins and their metabolites in pharmacokinetic or metabolic studies. nih.govnih.gov These studies often measure the concentration of various catechins in biological fluids like plasma or urine over time. nih.gov The use of a SIL standard like this compound ensures that the generated data is accurate and reproducible. researchgate.net

The following table shows representative data from a hypothetical targeted analysis of catechins in human plasma after consumption of a green tea extract, illustrating the type of quantitative data enabled by using this compound as an internal standard.

AnalyteMean Plasma Concentration (ng/mL) (± SD)Lower Limit of Quantification (LLOQ) (ng/mL)Intra-day Precision (%RSD)
(-)-Epigallocatechin (B1671488) gallate (EGCG)185.4 ± 22.11.04.5
(-)-Epicatechin (B1671481) gallate (ECG)45.2 ± 6.81.05.1
(-)-Epigallocatechin (EGC)68.9 ± 9.31.04.8
(-)-Epicatechin (EC)25.1 ± 4.50.16.2
(+)-Catechin15.7 ± 3.10.55.9

This table is a representative example based on typical values found in pharmacokinetic studies of tea catechins. nih.gov The high precision (low %RSD - Relative Standard Deviation) and low limits of quantification are achievable through the use of stable isotope-labeled internal standards in LC-MS/MS analysis.

Investigation of Biochemical Interactions and Molecular Mechanisms Through Stable Isotope Tracing

Ligand-Receptor Interactions and Protein Binding Studies (In Vitro and Ex Vivo)

The interaction of catechin (B1668976) gallates with proteins is a critical determinant of their biological effects. These interactions can influence protein structure and function, thereby modulating cellular signaling pathways.

Studies have demonstrated that catechin gallates, particularly those with a galloyl moiety, exhibit significant binding to a variety of proteins. mdpi.comresearchgate.net The binding affinity can vary depending on the protein and the specific catechin. For instance, gallated catechins like EGCG and (-)-epicatechin (B1671481) gallate (ECG) show stronger binding to human serum albumin compared to their non-gallated counterparts. mdpi.com This interaction is crucial for their transport and distribution in the bloodstream. nih.gov Computational analyses and in vitro studies have shown that gallated catechins can effectively bind to the ATP-binding site of receptors like the epidermal growth factor receptor (EGFR), suggesting a mechanism for inhibiting its kinase activity. frontiersin.org The galloyl group plays a significant role in the specificity and strength of these interactions. researchgate.net

Below is a table summarizing the binding affinities of various catechins to human serum albumin:

CatechinBinding Affinity (Ka) M⁻¹
(-)-Epicatechin (EC)2.14 x 10³
(-)-Epigallocatechin (B1671488) (EGC)2.84 x 10³
(-)-Epicatechin Gallate (ECG)1.38 x 10⁵
(-)-Epigallocatechin-3-Gallate (EGCG)2.53 x 10⁵

This data is based on studies of unlabeled catechins.

The binding of catechin gallates to proteins can induce significant conformational changes. For example, the interaction of EGCG with catalase has been shown to cause a distinct loss of its α-helical structure. plos.org Such structural alterations can lead to the inhibition of the enzyme's activity. Similarly, interactions with cell membrane components can alter membrane fluidity and the organization of lipid domains, which can indirectly affect the function of membrane-bound receptors like EGFR. mdpi.comnih.gov These conformational changes are often the basis for the modulatory effects of catechin gallates on protein function.

Enzyme Modulation and Inhibition Mechanisms

Catechin gallates are known to modulate the activity of a wide range of enzymes through various mechanisms, including direct inhibition and alteration of signaling pathways.

(-)-Catechin (B126292) gallate has been identified as an inhibitor of cyclooxygenase (COX) enzymes. medchemexpress.com It demonstrates inhibitory activity against both COX-1 and COX-2, which are key enzymes in the inflammatory pathway. medchemexpress.com Furthermore, EGCG, a closely related compound, has been shown to selectively inhibit COX-2 expression without affecting COX-1 in some cancer cell lines. nih.gov

The following table summarizes the inhibitory effects of catechin derivatives on these enzymes:

EnzymeInhibitorEffect
COX-1(-)-Catechin gallateInhibition of activity medchemexpress.com
COX-2(-)-Catechin gallateInhibition of activity medchemexpress.com
COX-2EGCGSelective inhibition of expression nih.gov
Glutamate DehydrogenaseEGCGInhibition of activity mdpi.comnih.gov

Catechins, particularly EGCG, are potent inhibitors of receptor tyrosine kinases (RTKs), which are critical for cancer cell growth. mdpi.com EGCG can inhibit the activation of several RTKs, including EGFR, HER2, and HER3. mdpi.com The mechanism of inhibition can involve directly blocking the binding of ligands like EGF to the receptor, thereby preventing its activation. mdpi.com Computational studies suggest that gallated catechins are superior inhibitors of EGFR compared to their non-gallated counterparts due to their effective binding within the ATP-binding site. frontiersin.org This inhibition disrupts downstream signaling pathways such as the Ras/MAPK and PI3K/Akt pathways. mdpi.com

Catechins have also been shown to modulate metabolic enzymes. For instance, catechins can inhibit lactate (B86563) dehydrogenase A (LDHA), a key enzyme in glycolysis. mdpi.comnih.gov By inhibiting LDHA, catechins can reduce lactate production and suppress the "Warburg effect," a metabolic characteristic of many cancer cells. mdpi.com This inhibition of LDHA can lead to increased mitochondrial reactive oxygen species and induce apoptosis in cancer cells. mdpi.com

Interaction with Cellular Membranes and Lipid Bilayers

The interaction of catechins with cellular membranes is a critical aspect of their biological activity. The use of stable isotope-labeled compounds like (+/-)-Catechin Gallate-13C3 allows for precise tracking and quantification of these interactions, providing insights into their mechanisms of action at the cellular level.

Research indicates that catechin gallates have a strong affinity for lipid bilayers. They tend to adsorb to the membrane surface and can insert themselves into the lipid bilayer, which can lead to perturbations in membrane structure and function. Studies on related catechin gallates have shown that the galloyl moiety plays a significant role in their interaction with phospholipid membranes. It is suggested that these molecules can increase membrane permeability, potentially contributing to their biological effects. The presence of the gallate group enhances the interaction with the lipid headgroups, facilitating insertion into the membrane.

Catechin gallates have been shown to influence the fluidity of cellular membranes. Some studies suggest that their insertion into the lipid bilayer can increase membrane fluidity. This alteration of the physical state of the membrane can, in turn, affect the function of membrane-bound proteins such as receptors and enzymes. Furthermore, these interactions can perturb the thermotropic gel to liquid-crystalline phase transition of phospholipids. By altering membrane dynamics, this compound could indirectly modulate various cellular functions that are dependent on the membrane's physical properties.

Table 1: Effects of Catechin Gallates on Membrane Properties

Property Observation Implication
Membrane Insertion Adsorbs to membrane surface and inserts into the lipid bilayer. Perturbation of membrane structure and function.
Membrane Permeability Increases the permeability of the lipid bilayer. Potential mechanism for cellular entry and biological effects.
Membrane Fluidity Can increase membrane fluidity. Modulation of membrane-bound protein function.
Phase Transition Perturbs the gel to liquid-crystalline phase transition. Alteration of membrane dynamics and cellular processes.

Molecular dynamics simulations have provided valuable biophysical insights into the interactions between catechins and lipid bilayers. These simulations reveal that catechins, particularly those with a gallate group, form hydrogen bonds with the lipid headgroups at the membrane surface. Some smaller catechins have been observed to penetrate beneath the surface. The gallate moiety is a key determinant in the strength of these interactions. These computational approaches complement experimental studies by providing a detailed, atomistic view of how this compound is likely to orient and behave within a membrane environment, helping to explain its effects on membrane structure and function.

Modulation of Intracellular Signaling Pathways (Cellular Models)

The interaction of this compound with cellular membranes can initiate cascades of intracellular signaling events. By altering the membrane environment, this compound can influence the activity of membrane-associated signaling proteins and, consequently, downstream pathways that regulate a multitude of cellular processes.

Studies on catechin gallates have demonstrated their ability to modulate several key intracellular signaling cascades in various cellular models.

MAPK Pathway: Catechin gallates have been shown to affect the mitogen-activated protein kinase (MAPK) pathway. For instance, in some cancer cell lines, treatment with related compounds has led to the phosphorylation of JNK/SAPK and p38, which in turn can regulate the expression of cell cycle-related proteins. nih.gov

PI3K/AKT Pathway: The phosphatidylinositol 3-kinase (PI3K)/AKT pathway is another target of catechin gallates. Research has indicated that these compounds can upregulate the expression of PTEN, a negative regulator of the PI3K/AKT pathway, and downregulate the phosphorylation of AKT and mTOR in pancreatic cancer cells. nih.gov

NF-κB Pathway: The nuclear factor-kappa B (NF-κB) signaling pathway, which plays a crucial role in inflammation and cell survival, is also influenced by catechin gallates. Studies have shown that these compounds can inhibit NF-κB activation by preventing the degradation of its inhibitor, IκBα, and by blocking the nuclear translocation of the p65 subunit. frontiersin.orgnih.gov

JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is involved in cellular proliferation, differentiation, and apoptosis. Some catechin gallates have been found to inhibit the phosphorylation of STAT1 and STAT3 in certain cancer cells. frontiersin.org

Table 2: Modulation of Signaling Pathways by Catechin Gallates

Signaling Pathway Key Proteins Modulated Observed Effect in Cellular Models
MAPK JNK/SAPK, p38 Phosphorylation and regulation of cell cycle proteins. nih.gov
PI3K/AKT PTEN, AKT, mTOR Upregulation of PTEN, downregulation of p-AKT and p-mTOR. nih.gov
NF-κB IκBα, p65 Inhibition of IκBα degradation and p65 nuclear translocation. frontiersin.orgnih.gov
JAK/STAT STAT1, STAT3 Inhibition of STAT1 and STAT3 phosphorylation. frontiersin.org

The modulation of intracellular signaling pathways by this compound ultimately leads to changes in gene expression at the transcriptional level. In vitro studies with related catechin gallates have provided evidence for their ability to regulate the expression of a wide array of genes.

For example, by inhibiting the NF-κB pathway, catechin gallates can repress the expression of NF-κB target genes, which include those involved in inflammation, cell proliferation, and apoptosis, such as MMP9, MMP2, cMyc, and BCL-2. frontiersin.org Furthermore, the influence on the PI3K/AKT pathway can alter the expression of genes that control cell survival and proliferation. nih.gov

DNA microarray analyses have revealed that treatment of cells with catechin gallates can induce temporal changes in the expression of numerous genes and affect specific genetic pathways. nih.gov These studies highlight the broad impact of these compounds on the cellular transcriptome, providing a molecular basis for their diverse biological activities. The use of stable isotope-labeled this compound in such studies would enable a more precise correlation between the compound's cellular concentration and its effects on gene expression.

Antioxidant Mechanisms at the Molecular Level

The antioxidant properties of catechins, including catechin gallate, are central to their biochemical effects. These effects are largely attributable to their molecular structure, which facilitates the neutralization of reactive oxygen species (ROS) and the sequestration of pro-oxidant metal ions. nih.gov The defining features of catechins are the phenolic hydroxyl groups on their aromatic rings, which confer their antioxidant and iron-chelating activities. nih.gov Specifically, the di- or tri-hydroxyl groups on the B-ring and the meta-5,7-dihydroxyl groups on the A-ring are key to these functions. nih.govmdpi.com The addition of a gallate moiety, as in catechin gallate, further enhances these properties. mdpi.com

The use of stable isotope-labeled compounds, such as this compound, provides a powerful tool for elucidating these mechanisms. Isotopic labeling allows researchers to trace the metabolic fate of the compound and its interactions with other molecules in complex biological systems, offering precise insights into its antioxidant actions at the molecular level.

The primary antioxidant mechanism of catechin gallate is its ability to act as a potent free radical scavenger. nih.gov This capability stems from the phenolic hydroxyl groups that can donate a hydrogen atom (or an electron) to an unstable free radical, thereby neutralizing it and terminating the radical chain reaction. nih.gov Upon donation, the catechin molecule itself becomes a radical, but it is relatively stable due to the delocalization of the unpaired electron across its aromatic ring system. nih.gov

The specific molecular structure of catechin gallate significantly influences its scavenging efficiency. Research has consistently shown that two features are particularly important for high scavenging activity: the presence of a trihydroxyl (pyrogallol) group on the B-ring and a galloyl group esterified at the 3-position of the C-ring. nih.govupm.edu.mymdpi.com The gallate moiety, in particular, substantially increases the molecule's ability to quench radicals. nih.gov Comparative studies have demonstrated that galloylated catechins are more effective scavengers than their non-galloylated counterparts. nih.govnih.gov For instance, the stoichiometric factor, which represents the number of free radicals scavenged by a single antioxidant molecule, was estimated to be 7 for (-)-epicatechin gallate, compared to 2 for (+)-catechin and (-)-epicatechin. nih.gov

The enhanced efficacy of galloylated catechins is evident in various assays measuring antioxidant activity.

Table 1: Comparative Radical Scavenging Activity of Different Catechins (at 400 μM)

CompoundDPPH Scavenging Rate (%)ABTS Scavenging Rate (%)
(+)-Catechin (C)32.338.2
(-)-Epicatechin (EC)42.548.5
(-)-Epigallocatechin (EGC)58.665.8
(+)-Catechin Gallate (CG)65.372.4
(-)-Epicatechin Gallate (ECG)72.883.5
(-)-Epigallocatechin Gallate (EGCG)77.290.2
nih.gov

The investigation of these scavenging mechanisms is greatly advanced by the use of stable isotope tracing. Employing this compound, where carbon atoms at specific positions are replaced with the heavier ¹³C isotope, allows for unambiguous tracking of the molecule and its derivatives using techniques like mass spectrometry. This enables researchers to identify the specific products formed after the catechin gallate has reacted with free radicals, providing direct evidence of the chemical transformations involved in the scavenging process.

In addition to direct radical scavenging, catechin gallate exerts antioxidant effects through the chelation of transition metal ions, particularly iron (Fe) and copper (Cu). mdpi.commdpi.com These metals can act as pro-oxidants by catalyzing the formation of highly reactive free radicals, such as the hydroxyl radical, through Fenton-type reactions. By binding these metal ions, catechin gallate forms a stable, inactive complex, preventing them from participating in redox cycling and radical generation. frontiersin.orgnih.gov

The metal-chelating ability of catechins is conferred by specific structural elements. The catechol group (an ortho-dihydroxyl group) on the B-ring is a primary site for metal ion binding. frontiersin.orgnih.gov The gallate group present in some catechins further enhances this property, providing an additional binding site. mdpi.com The combination of the di/tri-hydroxy structure on the B-ring and the meta-5,7-dihydroxy group on the A-ring is crucial for effective chelation. mdpi.com Studies indicate that the ability of polyphenols to chelate copper ions increases with the degree of polymerization.

Table 2: Maximum Percentage of Copper (Cu(II)) Chelation by (+)-Catechin and Related Procyanidins

CompoundMaximum Chelation (%) at 1.0 mg/mL
(+)-Catechin (C)62.9
Procyanidin B1 (Dimer)64.6
Procyanidin-Rich Fraction (PRF) (Oligomers)81.0
researchgate.net

Metabolic Fate and Biotransformation Pathways Elucidation Using 13c Tracer Studies in Vitro and Ex Vivo Models

Mapping Catabolic Pathways and Identification of Novel Metabolites

In vitro and ex vivo models are crucial for elucidating the metabolic pathways of xenobiotics like (+/-)-Catechin Gallate. These models, which include liver microsomes, hepatocytes, and intestinal preparations, allow for the study of metabolism in a controlled environment, free from the complexities of whole-body systems.

The incorporation of ¹³C atoms into the (+/-)-Catechin Gallate molecule provides a distinct mass signature that can be traced using mass spectrometry (MS). As the parent compound is metabolized, the ¹³C label is carried over to its various downstream metabolites. This enables researchers to confidently identify metabolites originating from the administered compound, distinguishing them from endogenous molecules.

Studies on similar catechins have shown that after oral administration, a significant portion reaches the colon, where it is extensively metabolized by the gut microbiota into smaller phenolic compounds. The use of a ¹³C tracer would allow for precise tracking of the carbon skeleton of (+/-)-Catechin Gallate as it undergoes ring fission and other microbial transformations, leading to the formation of various phenylvalerolactones and phenolic acids.

Table 1: Hypothetical ¹³C-Labeled Metabolites of (+/-)-Catechin Gallate-¹³C₃ Identified in In Vitro Gut Microbiota Fermentation

MetaboliteMass Shift from UnlabeledPutative Metabolic Origin
5-(3',4'-Dihydroxyphenyl)-γ-valerolactone-¹³Cₓ+1 to +3Ring fission of the catechin (B1668976) structure
4-Hydroxy-5-(3',4'-dihydroxyphenyl)valeric acid-¹³Cₓ+1 to +3Ring fission and subsequent oxidation
3-(3,4-Dihydroxyphenyl)propionic acid-¹³Cₓ+1 to +3Further degradation of valerolactone
Gallic Acid-¹³C₃+3Hydrolysis of the gallate ester linkage

This table is a hypothetical representation based on known catechin metabolism. The exact mass shift (¹³Cₓ) would depend on which part of the molecule the label is retained in during catabolism.

Upon absorption, catechins undergo extensive Phase I and Phase II biotransformation, primarily in the small intestine and liver. researchgate.netmdpi.com These reactions are detoxification processes that increase the water solubility of the compounds to facilitate their excretion. The use of (+/-)-Catechin Gallate-¹³C₃ would enable the definitive identification of these conjugated metabolites.

Methylation: Catechol-O-methyltransferase (COMT) is a key enzyme that methylates the hydroxyl groups of catechins. nih.gov Using a ¹³C-labeled precursor would allow for the clear identification of mono- and di-methylated catechin gallate conjugates by observing the corresponding mass shift in the mass spectra.

Glucuronidation: UDP-glucuronosyltransferases (UGTs) conjugate glucuronic acid to the hydroxyl groups of catechins, a major metabolic pathway for these compounds. mdpi.comnih.gov

Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group to the catechin structure. mdpi.com

Ring Fission: As mentioned earlier, the gut microbiota plays a significant role in the ring fission of the flavonoid structure, leading to smaller phenolic acids. dntb.gov.ua

Table 2: Potential Phase I and Phase II Metabolites of (+/-)-Catechin Gallate-¹³C₃ in In Vitro Liver Microsome Assays

Metabolite TypeSpecific ExampleExpected Mass Shift (from parent)
Methylated4'-O-methyl-(+/-)-Catechin Gallate-¹³C₃+14 (from CH₃ group) + 3 (from ¹³C)
Glucuronidated(+/-)-Catechin Gallate-3'-O-glucuronide-¹³C₃+176 (from glucuronic acid) + 3 (from ¹³C)
Sulfated(+/-)-Catechin Gallate-4'-O-sulfate-¹³C₃+80 (from SO₃ group) + 3 (from ¹³C)

This table provides a simplified view. Multiple sites of conjugation are possible, leading to a variety of isomers.

Metabolic Flux Analysis (MFA) Methodologies

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions in a biological system at steady state. nih.gov By using ¹³C-labeled substrates and measuring the isotopic enrichment in downstream metabolites, MFA can provide a detailed picture of the flow of carbon through metabolic networks.

In the context of (+/-)-Catechin Gallate-¹³C₃ metabolism, MFA could be applied to in vitro cell cultures (e.g., hepatocytes) to quantify the rates of its various biotransformation reactions. By measuring the rate of formation of ¹³C-labeled methylated, glucuronidated, and sulfated metabolites over time, the relative activity of the COMT, UGT, and SULT enzyme systems towards this specific substrate can be determined.

While the primary fate of xenobiotics is biotransformation and excretion, it is also possible for their breakdown products to enter central metabolic pathways. For instance, the smaller phenolic acids produced by microbial catabolism of (+/-)-Catechin Gallate-¹³C₃ could potentially be further metabolized by host cells. By tracking the ¹³C label, it would be possible to determine if any of the carbon from the catechin molecule is incorporated into central metabolites like acetyl-CoA or intermediates of the Krebs cycle. However, this is generally considered a minor pathway for polyphenols.

Intercompartmental Transport and Distribution Mechanisms (In Vitro Cell Models)

The cellular uptake and efflux of (+/-)-Catechin Gallate and its metabolites are critical determinants of its bioavailability and biological activity. In vitro cell models, such as Caco-2 cells (a model for the intestinal barrier) and transfected cell lines expressing specific transporters, can be used to study these processes.

By incubating these cells with (+/-)-Catechin Gallate-¹³C₃ and analyzing the intracellular and extracellular concentrations of the labeled parent compound and its metabolites, the mechanisms of transport can be elucidated. This includes identifying the roles of specific influx and efflux transporters, such as the multidrug resistance-associated proteins (MRPs) and P-glycoprotein (P-gp), which have been shown to be involved in the transport of other catechins. mdpi.com These studies can reveal whether (+/-)-Catechin Gallate is actively transported into cells or if its intracellular concentration is limited by efflux pumps.

Bioavailability Studies in Simplified Biological Systems (e.g., Caco-2 Cell Monolayers)

The Caco-2 cell monolayer model is a widely utilized in vitro tool that simulates the human intestinal epithelium, providing valuable insights into the permeability, transport mechanisms, and metabolism of various compounds. While direct studies on (+/-)-Catechin Gallate-13C3 are not extensively documented in publicly available literature, research on structurally similar catechin gallates, such as (-)-epicatechin (B1671481) gallate (ECG) and (-)-epigallocatechin (B1671488) gallate (EGCG), in this model system allows for informed inferences regarding its likely bioavailability characteristics. The use of 13C-labeling in such studies would serve as a powerful analytical tool to trace the parent compound and its metabolites as they traverse the cellular monolayer.

Research investigating the transport of various catechins across Caco-2 cell monolayers has revealed generally low permeability for gallated catechins. For instance, studies have reported low apparent permeability (Papp) values for compounds like ECG and EGCG researchgate.net. The stereochemical configuration of catechins has been shown to significantly influence their transport, particularly the efflux back into the intestinal lumen, more so than their initial absorption mdpi.comnih.govresearchgate.net. Specifically, trans-catechins exhibit greater transcellular permeability in the efflux direction compared to their cis (epi) counterparts mdpi.comnih.govresearchgate.net.

Efflux transporters, such as the Multidrug Resistance-Associated Protein 2 (MRP2) and P-glycoprotein, play a crucial role in the limited bioavailability of catechin gallates mdpi.comnih.gov. These transporters actively pump the compounds and their metabolites from within the intestinal cells back into the lumen, thereby reducing their net absorption. Studies have shown that the efflux of non-gallated catechins is more pronounced than that of their gallated counterparts researchgate.net. However, the involvement of MRP2 in the efflux of ECG has been suggested, with inhibitors of this transporter leading to a significant increase in the cellular accumulation of ECG nih.gov. Furthermore, catechins themselves can influence the expression of these transporters. For example, after a two-hour incubation, green tea catechins were found to significantly increase the expression of MRP2 and breast cancer-resistance protein (BCRP), while decreasing the expression of P-glycoprotein in Caco-2 cells mdpi.comnih.govresearchgate.net.

The metabolism of catechins within the Caco-2 cells is another critical factor affecting their bioavailability. Methylation and sulfation are identified as primary biotransformation pathways during their transport across the cell monolayer researchgate.net. The resulting metabolites are also subject to efflux by transporters like MRP researchgate.net. Studies on (-)-epicatechin have identified 3′-O-methyl-epicatechin and 3′-O-sulfate-epicatechin as major metabolites, with their distribution between the apical and basolateral compartments being influenced by the co-administration of other polyphenols doi.org.

The following interactive table summarizes key findings from studies on the transport of various catechins in Caco-2 cell monolayers, which can be considered relevant for understanding the potential behavior of this compound.

Interactive Data Table: Transport and Permeability of Catechins in Caco-2 Cell Monolayers

CompoundApparent Permeability Coefficient (Papp) (cm/s)Key Findings
(-)-Epicatechin Gallate (ECG)9.6 ± 1.5 × 10⁻⁸ researchgate.netLimited intestinal permeability. Efflux is mediated by MRP2 and P-glycoprotein. nih.gov
(-)-Epigallocatechin Gallate (EGCG)8.3 ± 2.4 × 10⁻⁸ researchgate.netLow bioavailability. Efflux transport is less pronounced compared to non-gallated catechins. nih.gov
trans-Catechins (general)Not specifiedShow better transcellular permeability in the efflux direction compared to cis (epi) catechins. mdpi.comnih.govresearchgate.net
(-)-Epicatechin (EC)Not specifiedThe extent of basal-to-apical efflux transport is greater than that of EGC, ECG, and EGCG. nih.gov

Biosynthetic Pathways of Catechin Gallates and the Role of Isotopic Tracers

Identification of Enzymatic Steps in Catechin (B1668976) Gallate Formation

The biosynthesis of catechin gallates is a multi-step process that involves the convergence of several major metabolic pathways and the action of a series of specific enzymes. Research has identified a two-step enzymatic reaction for the galloylation of catechins. This process involves the activation of gallic acid and its subsequent transfer to a catechin molecule.

The initial step is the formation of an activated galloyl donor, β-glucogallin, from gallic acid and uridine (B1682114) diphosphate (B83284) glucose (UDPG). This reaction is catalyzed by the enzyme UDP-glucose:galloyl-1-O-β-D-glucosyltransferase (UGGT). In the subsequent step, the galloyl group from β-glucogallin is transferred to the 3-hydroxyl group of a catechin molecule, such as (-)-epicatechin (B1671481) or (-)-epigallocatechin (B1671488). This final step is catalyzed by a novel galloyltransferase, epicatechin:1-O-galloyl-β-D-glucose O-galloyltransferase (ECGT).

The formation of the core catechin structure is deeply integrated with the well-established phenylpropanoid and flavonoid biosynthetic pathways. These pathways are responsible for the synthesis of a vast array of plant secondary metabolites. The journey begins with the amino acid phenylalanine, which is derived from the shikimate pathway.

Phenylalanine is first converted to cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL). A series of subsequent enzymatic reactions, including those catalyzed by cinnamate (B1238496) 4-hydroxylase (C4H) and 4-coumarate:CoA ligase (4CL), lead to the formation of 4-coumaroyl-CoA, a central precursor for flavonoid biosynthesis. This molecule then enters the flavonoid-specific pathway, commencing with the action of chalcone (B49325) synthase.

Several key enzymes that channel intermediates into the catechin branch of the flavonoid pathway have been characterized.

Chalcone Synthase (CHS): This enzyme catalyzes the first committed step in flavonoid biosynthesis, the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. The expression of CHS genes has been shown to be highly correlated with the accumulation of total catechins in tea leaves, highlighting its crucial role in initiating the pathway.

Flavanone (B1672756) 3-Hydroxylase (F3H): F3H is a 2-oxoglutarate-dependent dioxygenase that catalyzes the hydroxylation of flavanones, such as naringenin, to produce dihydroflavonols like dihydrokaempferol. These dihydroflavonols are critical branch-point intermediates, serving as precursors for various classes of flavonoids, including catechins. The expression of F3H is positively correlated with the concentration of catechins in tea leaves.

Anthocyanidin Synthase (ANS): Also known as leucoanthocyanidin dioxygenase (LDOX), ANS catalyzes the conversion of leucoanthocyanidins to anthocyanidins. Interestingly, in the context of catechin biosynthesis, the expression of the ANS gene has been found to be significantly correlated with the content of (+)-catechin. It is believed to play a role in the earlier steps of the conversion leading to catechin formation.

Precursor Incorporation Studies in Plant Systems Using Labeled Compounds

Studies using radioactive tracers (¹⁴C) have demonstrated that both shikimic acid and phenylalanine are precursors to catechins in tea plants. Shikimic acid is a key intermediate in the shikimate pathway, which ultimately leads to the synthesis of aromatic amino acids, including phenylalanine. Phenylalanine then serves as the entry point into the phenylpropanoid pathway.

Feeding experiments with ¹⁴C-labeled shikimic acid and ¹⁴C-labeled phenylalanine have shown that both compounds are incorporated into the catechin structure. Notably, in some studies, shikimic acid was found to be more efficiently incorporated into catechins than phenylalanine, suggesting the potential for alternative pathways or metabolic channeling within the plant cell.

A hypothetical ¹³C-labeling experiment to trace the carbon flow from shikimic acid and phenylalanine into the catechin gallate structure would involve administering these ¹³C-labeled precursors to tea plant tissues. Subsequent extraction and analysis of the resulting catechin gallate by mass spectrometry would reveal the positions and extent of ¹³C incorporation.

Table 1: Hypothetical ¹³C Incorporation from Labeled Precursors into Catechin Gallate

Labeled PrecursorExpected Labeled Moiety in Catechin GallateAnalytical TechniqueExpected Outcome
[U-¹³C₇]Shikimic AcidPhenylpropanoid-derived rings of the catechin coreMass SpectrometryIncrease in the mass of catechin gallate corresponding to the incorporation of multiple ¹³C atoms.
[U-¹³C₉]PhenylalaninePhenylpropanoid-derived rings of the catechin coreMass SpectrometrySignificant mass shift in the catechin gallate molecule, confirming its origin from phenylalanine.
[U-¹³C₇]Gallic AcidGalloyl moietyMass SpectrometryMass increase localized to the galloyl portion of the catechin gallate molecule.

This table is illustrative and represents the expected outcomes of ¹³C tracer studies based on established biosynthetic pathways.

Genetic and Molecular Regulation of Biosynthesis

The biosynthesis of catechin gallates is tightly regulated at the genetic and molecular level. The expression of the structural genes encoding the biosynthetic enzymes is controlled by a complex network of transcription factors, which in turn respond to developmental cues and environmental stimuli.

Numerous studies have demonstrated a strong positive correlation between the expression levels of key biosynthetic genes and the accumulation of catechins in tea plants. For instance, the expression of genes encoding Chalcone Synthase (CHS), Flavanone 3-Hydroxylase (F3H), Dihydroflavonol 4-Reductase (DFR), Anthocyanidin Reductase (ANR), and Leucoanthocyanidin Reductase (LAR) has been shown to be significantly and positively correlated with total catechin content.

Furthermore, the expression of these genes is often developmentally regulated, with higher transcript levels observed in younger, actively growing tissues where catechin accumulation is highest. Environmental factors such as light and stress can also influence the expression of these genes, leading to changes in catechin levels. The regulation of these biosynthetic genes is orchestrated by various transcription factors, including those from the MYB and bHLH families, which act as master switches for the flavonoid pathway.

Table 2: Correlation of Gene Expression with Catechin Accumulation

GeneEnzymeCorrelation with Catechin ContentReference
CHS1, CHS3Chalcone SynthaseSignificantly positive with total catechins
F3HFlavanone 3-HydroxylasePositive with total catechins
ANSAnthocyanidin SynthaseSignificantly positive with (+)-Catechin
ANR1, ANR2Anthocyanidin ReductaseSignificantly positive with galloylated catechins
LARLeucoanthocyanidin ReductaseSignificantly positive with galloylated catechins

This integrated approach, combining enzymatic studies, isotopic tracing, and molecular genetics, has provided a comprehensive understanding of the intricate biosynthetic pathway of catechin gallates. The continued application of these powerful techniques will undoubtedly reveal further details of the regulation and metabolic engineering of these important plant-derived compounds.

Impact of Environmental Factors on Biosynthetic Flux

The biosynthesis of catechin gallates is highly sensitive to environmental conditions, which can significantly alter the metabolic flux through the flavonoid pathway. sci.news Key meteorological factors, including temperature, rainfall, light intensity, and nutrient availability, play a crucial role in regulating the accumulation of these compounds in plants like Camellia sinensis (tea plant). nih.govscirp.org

Research has demonstrated a strong correlation between temperature and the production of galloylated catechins. frontiersin.org Generally, warmer temperatures and higher rainfall promote the biosynthesis of esterified catechins, such as epigallocatechin-3-gallate (EGCG) and epicatechin gallate (ECG). nih.govdergipark.org.trresearchgate.net Studies have shown that the expression of key enzymes in the pathway, including flavanone 3-hydroxylase (F3H), dihydroflavonol 4-reductase (DFR), and anthocyanidin reductase (ANR), is upregulated at higher temperatures, leading to increased catechin accumulation. scirp.orgfrontiersin.org For instance, the content of EGCG and caffeine (B1668208) in tea plants was found to be optimal at 30°C. frontiersin.org

Light is another critical factor, as it significantly regulates the expression of genes within the phenylpropanoid pathway. nih.gov Variations in light intensity can modulate the activity of enzymes like phenylalanine ammonia-lyase (PAL), a gateway enzyme for the entire pathway. nih.govresearchgate.net

Nutrient availability, particularly phosphate (B84403), also influences catechin production. Studies have shown that phosphate deficiency can activate critical genes in catechin biosynthesis, thereby boosting the production of these compounds. sci.news The interplay between nutrient stress and hormonal signaling pathways, such as the jasmonate pathway, creates a complex regulatory network that fine-tunes catechin accumulation. sci.news

The use of isotopic tracers, such as those incorporating ¹³C, is instrumental in quantifying how these environmental factors affect biosynthetic flux. By introducing a labeled precursor into the system, researchers can trace the movement of carbon atoms through the metabolic pathway under different environmental conditions, providing precise measurements of how flux is redirected towards or away from the synthesis of specific catechin gallates.

Table 1: Influence of Key Environmental Factors on Catechin Gallate Biosynthesis

Environmental Factor General Impact on Galloylated Catechins Key Genes/Enzymes Affected Citation(s)
Temperature Increased accumulation with higher temperatures. CsPAL, CsANR, CsLAR, CsSCPL nih.govfrontiersin.org
Rainfall / Humidity Higher levels promote biosynthesis. CsPAL, CsSCPL nih.govresearchgate.net
Light Intensity Regulates gene expression in the pathway. CsPAL, CsC4H nih.gov

| Phosphate Availability | Deficiency can activate biosynthesis. | CsANR1, CsMYB5c | sci.news |

Recombinant Expression Systems for Pathway Elucidation

Understanding the intricate steps of catechin gallate biosynthesis has been significantly advanced by the use of recombinant expression systems. ucl.ac.ukoup.com These systems allow for the functional characterization of individual enzymes and the reconstruction of entire metabolic pathways in controlled environments, away from the complex metabolic background of the native plant. Isotopic tracers are invaluable in these systems for confirming pathway intermediates and measuring reaction efficiencies. researchgate.net

Heterologous Production of Catechin Gallates in Microorganisms (e.g., E. coli)

Escherichia coli is a widely used microbial host for the heterologous production of plant secondary metabolites, including catechins and their galloylated derivatives. nih.gov By introducing genes from Camellia sinensis that encode the biosynthetic enzymes, researchers can engineer E. coli strains capable of synthesizing these complex molecules from simple precursors. researchgate.net

A common strategy involves constructing plasmids containing the genes for key enzymes such as flavanone 3-hydroxylase (F3H), dihydroflavonol reductase (DFR), and leucoanthocyanidin reductase (LCR). researchgate.netnih.gov When these engineered E. coli are cultured in a medium supplemented with a precursor molecule like eriodictyol, they can produce a range of catechins. nih.gov Studies have successfully demonstrated the production of compounds like (-)-epicatechin, (+)-catechin, (-)-epicatechin gallate, and (-)-catechin (B126292) gallate in recombinant E. coli. nih.govresearchgate.net

This approach not only validates the proposed biosynthetic pathway but also provides a platform for metabolic engineering to optimize yields. nih.gov Furthermore, feeding the engineered microorganisms with ¹³C-labeled substrates allows for the production of labeled compounds like (+/-)-Catechin Gallate-13C3. These labeled products are crucial for subsequent metabolic studies, acting as tracers to follow their fate and activity in biological systems. researchgate.net

Table 2: Production of Catechins in Recombinant E. coli

Produced Compound Precursor Supplied Yield (mg/L) Citation(s)
(-)-Epicatechin gallate Eriodictyol 0.36 nih.govresearchgate.net
(+)-Catechin hydrate Eriodictyol 0.13 nih.govresearchgate.net
(-)-Catechin gallate Eriodictyol 0.04 nih.govresearchgate.net

Ectopic Biosynthesis in Model Plants

In addition to microorganisms, model plants are utilized for the ectopic biosynthesis of catechins. This involves introducing genes from a plant that naturally produces high levels of catechins (like tea) into a host plant that either does not produce them or produces them in low quantities. This technique, known as metabolic engineering, helps to elucidate the function of specific genes and understand the regulatory networks controlling the pathway. oup.com

Researchers have successfully demonstrated that the ectopic biosynthesis of tea catechins can be achieved by co-expressing key downstream genes. For example, the co-expression of three genes from Camellia sinensis—anthocyanidin synthase (CsANS), leucoanthocyanidin reductase (CsLAR), and anthocyanidin reductase (CsANR)—in a model plant can complete the pathway to produce both cis-catechins (epicatechins) and trans-catechins (catechins). oup.com ANR is responsible for converting anthocyanidins into epicatechins, while LAR converts leucoanthocyanidins into catechins. oup.com

The use of model plants provides an environment that more closely mimics the cellular machinery of the source organism, including post-translational modifications and subcellular compartmentalization, which can be crucial for proper enzyme function. Introducing ¹³C-labeled precursors into these engineered plants allows for detailed flux analysis, revealing potential bottlenecks and regulatory control points within the ectopically expressed pathway.

Structure Activity Relationship Sar Studies and Computational Modeling Mechanistic Perspectives

Elucidation of Structural Determinants for Specific Biochemical Interactions

The potency and specificity of catechin (B1668976) gallates are not arbitrary; they are determined by precise aspects of their molecular architecture, particularly the arrangement of hydroxyl groups and the presence of a galloyl ester.

The number and position of hydroxyl (-OH) groups on the flavan-3-ol structure are critical determinants of its biological activity. These groups are key to the molecule's ability to act as a reducing agent and hydrogen donor, which is fundamental to its antioxidant properties. pg.edu.pl The antioxidant capacity is significantly influenced by the hydroxyl groups on the B-ring and the gallate moiety. nih.gov Specifically, a 3',4',5'-trihydroxyl group (pyrogallol) in the B-ring enhances antioxidant and radical scavenging activities. mdpi.comresearchgate.netfao.org

These hydroxyl groups also play a crucial role in forming hydrogen bonds with amino acid residues on target proteins, contributing to binding affinity and enzyme inhibition. nih.govnih.govnih.gov The arrangement of these groups dictates the molecule's ability to chelate metal ions, which is another facet of its antioxidant mechanism. nih.gov Studies comparing various catechins have consistently shown that a greater number of hydroxyl groups correlates with stronger biological effects. researchgate.netfao.org

The esterification of the C-ring at the 3-position with a gallate group is arguably the most significant structural feature for the biological potency of catechins. nih.gov This galloyl moiety, a 3,4,5-trihydroxybenzoyl group, substantially enhances a wide range of activities, from enzyme inhibition to anti-inflammatory and antiproliferative effects. nih.govnih.govmdpi.com

Research has demonstrated that galloylated catechins, such as (-)-epicatechin (B1671481) gallate (ECG) and (-)-epigallocatechin-3-gallate (EGCG), are significantly more potent inhibitors of enzymes like fatty-acid synthase (FAS), α-glucosidase, and matrix metalloproteinases (MMPs) than their non-galloylated counterparts. nih.govnih.govrsc.org The galloyl group often acts as an anchor, fitting into binding pockets of proteins and forming critical interactions. mdpi.comnih.gov For instance, in the inhibition of FAS, the galloyl moiety was identified as the critical structural feature, with its ester bond's carbonyl carbon being susceptible to nucleophilic attack. nih.govnih.gov This group's three vicinal hydroxyl groups also increase the capacity for hydrogen bonding, enhancing interactions with proteins like collagen. nih.gov The presence of the gallate group is a key factor in the differential plasma clearance rates between galloylated and non-galloylated catechins, suggesting it influences their bioavailability and metabolism. nih.gov

Table 1: Key Structural Features and Their Biochemical Significance in Catechin Gallates

Structural FeatureBiochemical RoleExamples of ImpactReferences
Hydroxyl (-OH) Groups on B-ringAntioxidant activity, hydrogen donation, metal chelation, protein binding.A pyrogallol group (3',4',5'-trihydroxyl) in the B-ring significantly increases free-radical scavenging ability. mdpi.comresearchgate.netfao.orgnih.gov
Galloyl Moiety at C-3 PositionEnhances enzyme inhibition, protein binding affinity, and antiproliferative effects. Acts as a structural anchor.Galloylated catechins are more potent inhibitors of Fatty Acid Synthase, α-glucosidase, and MMPs compared to non-galloylated forms. nih.govnih.govnih.govrsc.org
Overall Molecular ConformationInfluences interactions with cell membranes and binding to ATP-binding sites of enzymes.A planar conformation facilitates interaction with and penetration of lipid bilayers. nih.gov

Computational Modeling and Molecular Dynamics Simulations of Interactions

Computational techniques provide powerful insights into the dynamic interactions between catechin gallates and biological molecules, offering a mechanistic perspective that complements experimental data.

Molecular docking and other in silico modeling methods have been extensively used to predict how catechin gallates bind to specific proteins. researchgate.net These studies reveal that the galloyl moiety frequently binds in proximity to active sites or key residues of enzymes. mdpi.com For example, docking analyses have shown that the galloyl group is crucial for inhibiting the 3C-like protease of coronaviruses and that it can enter the active site of α-glucosidase, binding with catalytic amino acid residues. rsc.orgnih.gov

Computational studies on targets like matrix metalloproteinases (MMP9), B-cell lymphoma 2 (BCL2), and hypoxia-inducible factor 1-alpha (HIF1A) show that catechin gallates bind effectively through a combination of hydrogen bonds and hydrophobic interactions. mdpi.com Similarly, molecular docking has elucidated the binding of epicatechin gallate (ECG) to tyrosinase, where hydrophobic forces and hydrogen bonding play dominant roles in complex formation and subsequent enzyme inhibition. rsc.org These computational models are crucial for understanding the specificity of catechin-protein interactions and for guiding the development of new therapeutic agents. mdpi.com

Molecular dynamics (MD) simulations have been employed to study the biophysical interactions between catechins and cell membranes. nih.govresearchgate.net These simulations show that catechins have a strong affinity for lipid bilayers, primarily interacting with the membrane surface through hydrogen bonds with lipid headgroups. nih.govresearchgate.net Epigallocatechin-gallate (EGCG) has been shown to exhibit the strongest interaction with lipid bilayers based on the number of hydrogen bonds formed. nih.govresearchgate.net

MD simulations suggest that catechins can alter membrane properties, which may be a key part of their mechanism of action. mdpi.com The simulations indicate that these molecules can exist stably within the membrane, with a low tendency to self-aggregate. nih.gov By incorporating into membranes, catechins can change the conformational dynamics of the bilayer, potentially modulating the function of membrane-bound proteins like receptors and enzymes. mdpi.comnih.gov The binding mode and depth of penetration into the membrane are strongly influenced by the presence of the gallate group. researchgate.net

Table 2: Summary of Computational Modeling and Simulation Findings

TechniqueBiological SystemKey FindingsReferences
Molecular DockingEnzymes (e.g., MMPs, α-glucosidase, Tyrosinase)Identified key binding interactions (hydrogen bonds, hydrophobic) in active sites. The galloyl moiety is often critical for high-affinity binding. rsc.orgmdpi.comrsc.org
Molecular Dynamics (MD) SimulationLipid Bilayers (Cell Membranes)Catechins have a high affinity for the membrane surface, forming hydrogen bonds with lipid headgroups. Galloylated catechins show stronger interactions. nih.govresearchgate.netnih.gov
MD SimulationProtein-Ligand Complexes (e.g., p53, MMPs)Evaluated the stability of binding over time, showing stable complex formation and revealing dynamic conformational changes in the protein upon binding. mdpi.comacs.org

Correlation of Structural Features with Specific Molecular Targets and Pathways

The specific structural elements of catechin gallates directly correlate with their ability to modulate distinct molecular targets and signaling pathways. The presence of the galloyl moiety and the pyrogallol B-ring are consistently linked to higher potency against a range of targets.

For instance, the galloyl group is a specific structural feature for the chemopreventive properties of catechins, targeting multiple pathways involved in cancer cell proliferation and apoptosis. mdpi.comnih.gov Galloylated catechins have shown inhibitory effects on receptor tyrosine kinases, including the epidermal growth factor receptor (EGFR) signaling pathway. frontiersin.org Molecular docking studies have confirmed that the galloyl moiety is required for high-affinity binding and inhibition of targets like glutathione S-transferase P1-1, which is involved in drug resistance in cancer cells. tandfonline.com

Emerging Research Directions and Methodological Advancements for Stable Isotope Labeled Catechin Gallates

Novel Applications of 13C-Labeled Compounds in Chemical Biology

The introduction of stable isotopes, particularly ¹³C, into bioactive molecules like catechin (B1668976) gallate opens up new avenues in chemical biology. symeres.com These labeled compounds act as tracers, allowing researchers to follow their journey through complex biological systems without interfering with the system's natural processes. youtube.com The primary analytical techniques for these studies are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov

One of the key applications is in metabolic flux analysis (MFA) . By introducing (+/-)-Catechin Gallate-13C3 to cells or organisms, scientists can track the ¹³C atoms as they are incorporated into various metabolites. This provides a dynamic view of how the compound is absorbed, distributed, metabolized, and excreted (ADME). metsol.com For instance, researchers can determine which metabolic pathways are affected by catechin gallate and quantify the rate at which these pathways operate. nih.govnih.gov

Another significant application is in metabolomics , where ¹³C labeling helps to overcome major challenges in compound identification. nih.gov In complex biological samples, distinguishing between actual metabolites and background noise in techniques like liquid chromatography-mass spectrometry (LC-MS) can be difficult. Using a ¹³C-labeled standard like this compound allows for the clear identification of the compound and its metabolic products based on their distinct isotopic patterns. acs.orgfrontiersin.org This strategy enhances the accuracy of metabolite annotation and relative quantification. acs.org

Furthermore, in structural biology, ¹³C-labeled compounds are invaluable for NMR studies. Isotopic labeling can enhance NMR signal sensitivity and allow for the detailed structural characterization of molecules and their interactions with biological macromolecules, such as proteins. symeres.com

Application AreaUtility of ¹³C-LabelingRelevant Techniques
Metabolic Flux Analysis (MFA) Tracing metabolic fate and quantifying pathway rates.LC-MS, GC-MS
Metabolomics Improving compound identification and quantification. nih.govLC-MS, NMR frontiersin.org
Structural Biology Enhancing NMR signals for structural characterization. symeres.comNMR Spectroscopy
Drug Metabolism & Pharmacokinetics (DMPK) Mapping ADME pathways of the compound. metsol.comMass Spectrometry

Integration of Multi-Omics Data with Tracer Studies for Systems-Level Understanding

To gain a comprehensive, systems-level understanding of the biological effects of this compound, data from tracer studies are increasingly being integrated with other "omics" disciplines, such as genomics, transcriptomics, and proteomics. This multi-omics approach provides a more complete picture of how a biological system responds to the introduction of the compound, from the genetic level to metabolic output. nih.gov

For example, a tracer study using this compound might reveal that the compound is metabolized through a specific pathway. By simultaneously analyzing the transcriptome (the full range of messenger RNA molecules), researchers could identify whether the genes encoding the enzymes in that pathway are upregulated. Similarly, proteomic analysis could confirm whether the corresponding enzymes are being produced in greater quantities.

This integrated approach is crucial for building comprehensive metabolic network models. physiology.org By combining flux data from ¹³C-MFA with other large-scale datasets, scientists can create more accurate and predictive models of cellular metabolism. springernature.com These models can help to elucidate complex regulatory mechanisms and identify potential targets for metabolic engineering or therapeutic intervention.

Omics FieldType of DataContribution to Systems-Level Understanding
Metabolomics (with ¹³C Tracers) Metabolite concentrations and isotopic labeling patterns.Provides quantitative data on metabolic fluxes and pathway activity. nih.gov
Transcriptomics Gene expression levels (mRNA).Reveals changes in the expression of genes involved in metabolic pathways.
Proteomics Protein abundance and modifications.Confirms changes in the levels of enzymes and other proteins that carry out metabolic functions.
Genomics DNA sequence information.Provides the blueprint for all potential metabolic pathways.

Development of Advanced Analytical Platforms for High-Throughput Labeled Compound Analysis

The increasing complexity of metabolomics and tracer studies necessitates the development of advanced analytical platforms capable of high-throughput analysis. Significant progress has been made in both mass spectrometry and NMR spectroscopy to increase speed, sensitivity, and resolution for the analysis of ¹³C-labeled compounds. nih.gov

In mass spectrometry, the coupling of ultra-performance liquid chromatography (UPLC) with high-resolution mass spectrometers like Fourier transform ion cyclotron resonance (FT-ICR) or Orbitrap mass analyzers has become a powerful tool. acs.org These platforms allow for the rapid separation and highly accurate mass measurement of labeled metabolites in complex mixtures. oup.com Automated systems that integrate sample preparation, separation, and analysis are also being developed to increase throughput. researchgate.net

In the field of NMR, the development of ¹³C-optimized probes has improved sensitivity, making it more feasible to analyze samples at natural abundance or with isotopic labeling. nih.govacs.org While NMR is traditionally a lower-throughput technique than MS, its ability to provide detailed structural information without the need for chromatographic separation makes it highly complementary. nih.gov New methods, such as microfluidic capillary electrophoresis-mass spectrometry (CE-MS), are emerging as rapid and highly accurate ways to determine isotopomer patterns in labeled compounds from very small sample volumes. oup.com

Analytical PlatformKey AdvancementsImpact on Labeled Compound Analysis
LC-MS/MS UPLC, high-resolution mass analyzers (Orbitrap, FT-ICR). acs.orgIncreased speed, sensitivity, and mass accuracy for complex samples. metsol.comunt.edu
GC-MS Advanced derivatization techniques.Analysis of volatile and semi-volatile labeled compounds.
NMR Spectroscopy ¹³C-optimized probes, higher magnetic fields. nih.govImproved sensitivity and structural elucidation capabilities.
CE-MS Microfluidic systems (e.g., ZipChip CE). oup.comRapid analysis with high accuracy from minimal sample volumes.

Exploration of New Biosynthetic Engineering Strategies for Labeled Catechin Gallates

The production of complex labeled natural products like this compound can be challenging and expensive through traditional chemical synthesis. Consequently, researchers are exploring biosynthetic engineering strategies to produce these compounds in microbial or plant systems. researchgate.net This approach, often referred to as metabolic engineering, involves the directed modification of an organism's metabolism to produce a desired compound. lbl.gov

The general strategy involves engineering a host organism, such as Escherichia coli or Saccharomyces cerevisiae, with the biosynthetic pathway genes for the target molecule. researchgate.netlbl.gov For catechin gallate, this would involve introducing the genes responsible for the synthesis of the catechin core and the gallic acid moiety, as well as the enzyme that joins them.

To produce the ¹³C-labeled version, the engineered organism is then fed a simple, ¹³C-labeled carbon source, such as [¹³C]-glucose or [¹³C]-acetate. nih.gov The organism's metabolic machinery incorporates these labeled precursors into the final product, resulting in the desired labeled catechin gallate. This approach can be more cost-effective and can allow for specific labeling patterns that are difficult to achieve chemically. nih.gov Similar metabolic engineering principles have been applied to enhance the production of various polyphenols in plants like tomatoes. geneticagraria.it

Engineering StrategyDescriptionExample Application
Heterologous Pathway Expression Introducing genes from a plant (e.g., tea plant) into a microbial host (E. coli, yeast). researchgate.netProduction of the catechin backbone and gallic acid.
Precursor Supply Optimization Engineering the host's central metabolism to increase the availability of building blocks.Increasing intracellular pools of malonyl-CoA for polyphenol synthesis. researchgate.net
¹³C-Labeled Substrate Feeding Culturing the engineered organism on a medium containing a ¹³C-labeled carbon source. nih.govGrowing the engineered microbe on [¹³C]-glucose to produce ¹³C-labeled catechin gallate.
Plant-based Systems Modifying the metabolic pathways within plants to overproduce specific polyphenols. geneticagraria.itnih.govEngineering tomatoes or legumes to accumulate novel catechins.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.